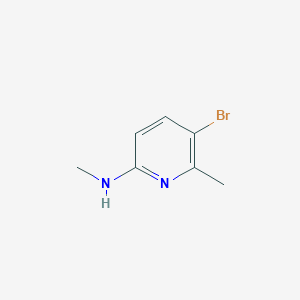

5-bromo-N,6-dimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,6-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLQHUDDFITQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chemical Transformations Involving 5 Bromo N,6 Dimethylpyridin 2 Amine

Detailed Investigations of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA_r) on the pyridine (B92270) ring of 5-bromo-N,6-dimethylpyridin-2-amine is a plausible transformation, although specific mechanistic studies on this particular compound are not extensively documented in public literature. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgbyjus.com The aromaticity of the ring is temporarily disrupted in this step. libretexts.org Subsequent elimination of the bromide leaving group restores the aromatic system, yielding the substituted product. libretexts.org

The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, facilitating nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions. quora.comyoutube.com In this compound, the bromine atom is at the C5 position. Nucleophilic attack at this position is less favored compared to the C2, C4, and C6 positions due to the electronic influence of the ring nitrogen. However, the presence of activating groups or the use of strong nucleophiles can enable substitution at the C5 position.

Kinetic and Thermodynamic Parameters Governing Halogen Displacement

Stereoelectronic Effects on Reactivity of Substituted Pyridinamines

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on reactivity, play a crucial role in the reactions of pyridinamines. The orientation of the lone pair of the amino group and the methyl groups relative to the pyridine ring can influence the ring's electronic properties and steric accessibility.

Advanced Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C5 position serves as a convenient handle for these transformations.

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation Cycles (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. While specific mechanistic studies for this compound are sparse, its utility as a substrate is evident from its use in the synthesis of more complex molecules. For instance, it has been used to prepare its corresponding boronic ester, a key intermediate for Suzuki-Miyaura coupling reactions. This was achieved by reacting this compound with 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) in the presence of a palladium catalyst. google.com

Suzuki-Miyaura Coupling: The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Negishi Coupling: This reaction couples organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.orgname-reaction.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.orgname-reaction.com this compound, with its bromo substituent, is a prime candidate for the oxidative addition step in a Negishi coupling.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgnumberanalytics.com The mechanism also proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgwikipedia.org Given that this compound is an aryl bromide, it can readily participate as the electrophilic partner in this transformation.

The following table summarizes the general conditions for these palladium-catalyzed reactions, which would be applicable to this compound.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene (B28343) |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | - | THF, DMF |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Mechanistic Insights into Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for the formation of C-N bonds. nih.gov These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. While specific studies on this compound are not prevalent, the general mechanism for the copper-catalyzed amination of bromopyridines is understood to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The reaction is often facilitated by a ligand, and the choice of solvent and base is crucial for its success. chemistryviews.org Given its structure as a bromopyridine derivative, this compound is a suitable substrate for such copper-mediated transformations. researchgate.netrsc.org

Radical-Mediated Carbon-Nitrogen Bond Formation Mechanisms

Radical-mediated reactions provide an alternative pathway for the formation of C-N bonds. These reactions can be initiated by light, heat, or a radical initiator. rsc.orgyoutube.com A common mechanism is the radical-nucleophilic aromatic substitution (S_RN1). This multi-step process involves the formation of a radical anion from the aryl halide, which then fragments to an aryl radical and a halide ion. The aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide to propagate the radical chain. dalalinstitute.com

While there are no specific reports of this compound undergoing radical-mediated C-N bond formation, its aryl bromide functionality makes it a potential candidate for such reactions. The success of these reactions would depend on the specific reaction conditions and the nature of the nitrogen-based nucleophile employed.

Photoredox Catalysis in Decarboxylative Aminations

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions, offering an alternative to traditional methods that may require harsh reagents or elevated temperatures. The application of this methodology to decarboxylative aminations, where a carboxylic acid is converted to an amine, has been a subject of significant research. While specific studies on the decarboxylative amination of this compound are not extensively documented, the general mechanism and principles of photoredox-catalyzed aminations using similar heterocyclic amines can be elucidated.

The process typically begins with the excitation of a photocatalyst, often a transition metal complex like those of iridium or ruthenium, or an organic dye, by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable substrate. In the context of a decarboxylative amination, the photocatalyst could either oxidize the amine or reduce the carboxylic acid derivative.

A plausible mechanistic pathway for a decarboxylative coupling involving an aminopyridine derivative would likely proceed through the formation of an α-amino radical from a corresponding carboxylic acid. This radical species can then be trapped by a suitable coupling partner. For instance, a visible-light-induced photoredox-catalyzed reaction has been developed for the decarboxylative cross-coupling of α-amino acids with nitrones, leading to the synthesis of β-amino hydroxylamines and vicinal diamines. nih.gov This highlights the potential for generating reactive amino-functionalized radicals under photocatalytic conditions.

Another relevant approach involves the use of N-aminopyridinium salts as precursors to amino radicals. nih.gov A photoredox-catalyzed aminolactonization of unsaturated carboxylic acids has been achieved using these salts, demonstrating their utility in forming C-N bonds. nih.gov This suggests that this compound could potentially be converted into a corresponding N-aminopyridinium salt and subsequently used in photoredox-catalyzed reactions.

The following table outlines representative conditions for photoredox-catalyzed decarboxylative couplings, which could be adapted for reactions involving derivatives of this compound.

| Catalyst System | Substrates | Product Type | Reference |

| Ir(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglyme | α-Amino acid & Aryl halide | Benzylic amine | youtube.com |

| 4CzIPN (organic photocatalyst) | N-Arylglycine & 4-Cyanopyridine | 4-(Aminomethyl)pyridine | rsc.org |

| Fe(OTf)₃ | Carboxylic acid & Alkynyl bromide | Alkynylated product | nih.gov |

Regiochemical and Stereochemical Control in Derivatization Reactions

The control of regioselectivity and stereoselectivity in the derivatization of substituted pyridines is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. For a molecule such as this compound, the existing substituents—an amino group at C2, a bromine atom at C5, and methyl groups at C6—exert significant electronic and steric influences on its reactivity, thereby directing the outcome of further functionalization reactions.

Regiochemical Control:

The functionalization of the pyridine ring in this compound can be directed to different positions based on the reaction type. The electron-donating amino group at the C2 position, along with the methyl group at C6, activates the pyridine ring towards electrophilic substitution, while also directing incoming electrophiles. Conversely, the bromine atom at the C5 position offers a handle for transition-metal-catalyzed cross-coupling reactions.

A common strategy for the regioselective functionalization of similar bromo-amino-pyridines is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom at the C5 position can be selectively replaced with a variety of aryl, heteroaryl, or alkyl groups. The regioselectivity is dictated by the inherent reactivity of the C-Br bond in the presence of a palladium catalyst.

For electrophilic aromatic substitution, the directing effects of the existing substituents would need to be carefully considered. The strong activating and ortho-, para-directing amino group at C2 would likely direct incoming electrophiles to the C3 position, assuming steric hindrance from the adjacent methyl group at C6 is not prohibitive.

The following table summarizes potential regioselective reactions for this compound based on known transformations of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Site of Functionalization | Reference (by analogy) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C5 (replacement of Br) | acs.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C5 (replacement of Br) | acs.org |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C3 | researchgate.net |

| Lithiation-Substitution | n-BuLi, then electrophile | C3 or C4 (depending on directing group effects) | nih.gov |

Stereochemical Control:

Achieving stereochemical control in the derivatization of this compound would typically involve reactions that create new chiral centers. This can be accomplished through several strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions.

Another approach involves the stereoselective synthesis of side chains attached to the pyridine ring. For example, if a new substituent introduced at the C3 or C5 position contains a prochiral center, a subsequent stereoselective reduction or addition reaction could be employed to generate a specific stereoisomer.

The development of stereoselective reactions for this specific substrate would require careful design of the reaction conditions and potentially the use of advanced catalytic systems. The principles of asymmetric catalysis, including the use of chiral ligands with transition metals, would be paramount in achieving high levels of stereocontrol.

Advanced Spectroscopic and Crystallographic Techniques for Structural Characterization

Application of X-ray Crystallography for Elucidating Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For 5-bromo-N,6-dimethylpyridin-2-amine, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the pyridine (B92270) ring. The presence of the heavy bromine atom is advantageous for X-ray diffraction analysis, as it scatters X-rays more strongly than lighter atoms, which can aid in solving the phase problem and result in a more accurate electron density map and structural model.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉BrN₂), the calculated monoisotopic mass is 199.9949 Da. uni.lu HRMS can measure this mass with a high degree of precision, typically to within a few parts per million (ppm), which helps to confirm the molecular formula.

A key feature in the mass spectrum of this compound is its distinctive isotopic fingerprint, arising from the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%). This results in two major peaks in the mass spectrum separated by approximately 2 Da (the M+ and M+2 peaks), with nearly equal intensity. This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct

| Adduct | m/z |

|---|---|

| [C₇H₁₀BrN₂]⁺ (with ⁷⁹Br) | 201.0022 |

| [C₇H₁₀BrN₂]⁺ (with ⁸¹Br) | 203.0001 |

Note: This table presents predicted values for the protonated molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Substitution Patterns and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide a wealth of structural information.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the N-methyl protons, and the C6-methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, amino, and methyl substituents. The N-methyl group would likely appear as a singlet, as would the C6-methyl group, though at different chemical shifts.

In the ¹³C NMR spectrum, seven distinct carbon signals would be expected, corresponding to the five carbons of the pyridine ring and the two methyl carbons. The carbon attached to the bromine atom (C-5) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between neighboring protons, helping to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the location of the substituents, for instance, by observing correlations from the methyl protons to the carbons of the pyridine ring.

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. bldpharm.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the secondary amine, C-H stretching from the aromatic ring and methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and C-N stretching. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. bldpharm.com Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum.

Table 2: Expected Vibrational Modes and Frequency Ranges

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-3000 |

| C=N / C=C (ring) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

| C-Br | Stretching | 500-650 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

Synthetic Applications and Chemical Transformations of 5 Bromo N,6 Dimethylpyridin 2 Amine

Versatility as a Building Block in Complex Organic Synthesis

As a substituted pyridine (B92270), 5-bromo-N,6-dimethylpyridin-2-amine is a foundational building block for creating a variety of more elaborate molecular structures. Its utility stems from the reactivity of the bromine atom, which can be readily substituted or engaged in cross-coupling reactions, and the inherent properties of the aminopyridine core.

The primary utility of this compound in constructing new pyridine derivatives lies in the chemical reactivity of its bromine substituent. This halogen atom serves as a handle for introducing a wide array of functional groups.

Detailed Research Findings: Palladium-catalyzed cross-coupling reactions are particularly prominent in the derivatization of brominated pyridines. The Suzuki-Miyaura cross-coupling, for instance, allows for the formation of new carbon-carbon bonds by reacting the bromo-pyridine with various arylboronic acids. mdpi.com This reaction is a powerful tool for synthesizing 5-aryl-N,6-dimethylpyridin-2-amine derivatives. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a suitable solvent system. mdpi.com

The bromine atom at position 5 is also susceptible to nucleophilic substitution, enabling the introduction of other functionalities and further expanding the range of possible derivatives. This versatility allows chemists to systematically modify the pyridine core to develop compounds with tailored electronic and steric properties.

| Reaction Type | Reagents/Catalysts | Resulting Scaffold | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-N,6-dimethylpyridin-2-amines | mdpi.com |

| Nucleophilic Substitution | Various nucleophiles | 5-Substituted-N,6-dimethylpyridin-2-amines |

The 2-aminopyridine (B139424) moiety within this compound is a key structural feature that enables its use as a precursor for synthesizing fused azaheterocyclic systems. These bicyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as an α-bromo ketone. nih.gov In this reaction, the endocyclic nitrogen of the pyridine ring first attacks the α-carbon of the carbonyl compound, followed by an intramolecular condensation involving the exocyclic amino group to form the fused imidazole (B134444) ring. nih.gov this compound is a suitable starting material for such transformations, leading to the formation of highly substituted imidazo[1,2-a]pyridines. These resulting scaffolds have applications in medicinal chemistry and have also been explored as N-heterocyclic carbene ligands and in materials science. nih.gov

Pyrido[1,2-a]pyrimidines: This class of heterocycles can also be synthesized from 2-aminopyridine precursors. One modern approach involves the acylation of the lithium amide of a 2-aminopyridine with an alkynoate ester, followed by a thermal cyclization. cam.ac.uk This method provides a concise route to substituted pyrido[1,2-a]pyrimidin-2-ones. The use of this compound in this sequence would yield pyrido[1,2-a]pyrimidine (B8458354) cores bearing its specific substitution pattern. These scaffolds are considered valuable for drug discovery and are often included in small molecule screening libraries. cam.ac.uk

Role in Catalysis and Ligand Development

The nitrogen atoms in the this compound structure provide potential coordination sites for metal ions, making it a candidate for investigation in the development of new ligands for catalysis.

Detailed Research Findings: The pyridine nitrogen and the exocyclic amino group of aminopyridine derivatives can act as a bidentate chelate, binding to transition metals. Studies on the closely related compound, 5-bromo-4,6-dimethylpyridin-2-amine, have suggested its potential to form complexes with metals such as ruthenium (Ru) and platinum (Pt). By analogy, this compound is also expected to form stable metal-ligand complexes. The specific electronic and steric environment created by the bromo and methyl substituents would influence the properties of the resulting metal complex, such as its stability, solubility, and catalytic activity. The parent compound, 5-bromo-6-methylpyridin-2-amine, has been identified as a ligand in protein-bound structures, further highlighting the capacity of this scaffold to coordinate with metal centers. nih.gov

| Potential Metal Ion | Coordination Sites | Potential Application | Reference(s) |

| Platinum (Pt) | Pyridine Nitrogen, Amino Group | Anticancer Complexes | |

| Ruthenium (Ru) | Pyridine Nitrogen, Amino Group | Catalysis, Anticancer Complexes |

Preparation of Diverse Chemical Libraries for Screening Purposes

The structural features of this compound make it an attractive starting material for the generation of chemical libraries. These libraries, consisting of a large number of related but structurally diverse compounds, are essential for high-throughput screening in drug discovery and other research areas.

The ability to perform versatile chemical transformations on this scaffold is key. As discussed, the bromine atom can be functionalized through various cross-coupling and substitution reactions, while the aminopyridine core can be used to construct fused ring systems. By combining these synthetic routes, a multitude of derivatives can be generated from a single precursor. For example, the synthesis of pyrido[1,2-a]pyrimidin-2-ones, for which this compound is a potential starting material, is noted as an important strategy for populating small molecule screening libraries due to their pharmaceutical relevance. cam.ac.uk The creation of such libraries is a critical step in identifying new lead compounds for therapeutic development.

Precursors for Advanced Materials

While the primary application of many pyridine derivatives lies in pharmaceuticals, some heterocyclic systems are also explored for their use in materials science. Fused azaheterocyclic systems, in particular, can exhibit interesting photophysical or electronic properties.

Some derivatives of imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridine precursors like this compound, have found noteworthy applications in materials science. nih.gov The specific properties of these materials depend heavily on the substitution pattern of the heterocyclic core. Therefore, by using specifically functionalized precursors like this compound, it is conceivable to synthesize novel materials with tailored characteristics for potential use in electronics, optics, or other advanced technology fields.

Development of Organic Materials with Tunable Electronic Properties (e.g., Non-Linear Optical Properties)

The exploration of organic molecules for applications in materials science, particularly in the field of non-linear optics (NLO), is driven by the quest for materials with large second- and third-order NLO responses, fast switching times, and high damage thresholds. The molecular architecture of this compound suggests its potential as a building block for such materials. The key to NLO properties in organic compounds often lies in the presence of a π-conjugated system featuring electron-donating and electron-withdrawing groups, which can lead to significant intramolecular charge transfer upon excitation.

While direct experimental studies on the NLO properties of this compound are not extensively documented in the current body of scientific literature, theoretical and computational studies on analogous bromo-pyridine derivatives provide valuable insights. Density Functional Theory (DFT) is a powerful tool to predict the electronic and NLO properties of molecules. For instance, theoretical investigations on molecules with similar structural motifs, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been performed to calculate properties like dipole moment, polarizability, and first hyperpolarizability (a measure of the second-order NLO response). researchgate.net These studies help in understanding the structure-property relationships that govern NLO activity.

The pyridine ring in this compound, with its inherent aromaticity, provides the necessary π-electron system. The amino group (-NH2) and the dimethylamino group (-N(CH3)2) are strong electron-donating groups, while the bromine atom can act as an electron-withdrawing group, creating a donor-acceptor framework. This arrangement is conducive to intramolecular charge transfer, a prerequisite for significant NLO response. The methyl groups can further influence the electronic properties and solubility of potential materials.

The development of NLO materials often involves the incorporation of chromophores into polymers or the growth of single crystals. The functional groups on this compound, namely the bromine atom and the amino group, offer sites for further chemical modification, allowing for the tuning of its electronic properties and its integration into larger molecular or polymeric structures. For example, the bromine atom can be replaced through cross-coupling reactions to introduce different acceptor groups, thereby modulating the NLO response.

Table 1: Theoretical Electronic Properties of a Representative Bromo-Pyridine Derivative

| Property | Calculated Value | Significance for NLO |

| Dipole Moment (μ) | High | Indicates a large change in charge distribution upon excitation. |

| Polarizability (α) | High | Relates to the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (β) | Significant | A direct measure of the second-order NLO response. |

Note: The values in this table are illustrative and based on theoretical studies of similar bromo-pyridine derivatives. researchgate.net Specific values for this compound would require dedicated computational analysis.

Carbon-Nitrogen and Carbon-Carbon Bond Formation Methodologies

The synthetic utility of this compound is significantly enhanced by its ability to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of a reactive bromo substituent on the pyridine ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, an organoboron compound (typically a boronic acid or ester) is coupled with an organic halide in the presence of a palladium catalyst and a base. Given the structure of this compound, it is anticipated to readily undergo Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids.

While specific examples for this compound are not prevalent in the literature, extensive research on structurally similar compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the feasibility and efficiency of this transformation. mdpi.comnih.gov In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like potassium carbonate or sodium carbonate, in a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 5-aryl-N,6-dimethylpyridin-2-amine |

This methodology allows for the synthesis of a diverse library of 5-aryl-substituted pyridinamines, which are valuable scaffolds in medicinal chemistry and materials science. The reaction conditions can often be optimized to achieve high yields and tolerate a wide range of functional groups on the coupling partners.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a direct route to synthesize N-aryl and N-heteroaryl amines. This compound can serve as the aryl halide component in this reaction, allowing for the introduction of a wide variety of secondary amines at the 5-position of the pyridine ring.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of the amine coupling partner. For instance, bulky electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Table 3: Representative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Secondary Amine | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 5-(dialkylamino)-N,6-dimethylpyridin-2-amine |

This reaction is highly valuable for accessing a range of substituted pyridinamines with diverse electronic and steric properties, which can be important for tuning the biological activity or material properties of the final products.

Synthesis of Triazine Derivatives:

The amino group of this compound can also be utilized in the construction of other heterocyclic systems. For example, it can serve as a nucleophile in reactions with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to form substituted triazine derivatives. The stepwise substitution of the chlorine atoms on the triazine ring with different amines allows for the creation of complex molecular architectures. mdpi.comresearchgate.netasianpubs.org This approach can be used to link the this compound moiety to other functional units, potentially leading to compounds with interesting biological or material properties.

Future Perspectives and Emerging Research Directions in Brominated Aminopyridine Chemistry

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is paving the way for innovative and sustainable methods to synthesize complex molecules like brominated aminopyridines. chemrxiv.org Traditional synthesis routes often rely on harsh reagents and generate significant waste. rsc.org Modern approaches aim to mitigate these environmental impacts.

One promising avenue is the use of biocatalysis . Researchers are exploring the use of whole-cell biocatalysts and enzymes to perform specific chemical transformations under mild conditions. rsc.orgrsc.org For instance, research into the synthesis of substituted pyridines is looking at generating these compounds from biomass, which would represent a significant leap in sustainability. ukri.org While direct biocatalytic routes to "5-bromo-N,6-dimethylpyridin-2-amine" are still in early stages, the principles established in the synthesis of other pyridine (B92270) derivatives, such as 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrate the potential of this technology to eliminate the need for strong oxidizing and reducing agents. rsc.org

Flow chemistry is another key technology for developing greener synthetic processes. nih.gov Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be run more efficiently and safely, often with reduced waste. nih.gov The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a FlowSyn™ system, demonstrating how flow chemistry can scale up microwave-assisted procedures. interchim.fr This approach allows for precise control over reaction parameters, which can lead to higher yields and purities, minimizing the need for extensive purification. nih.govinterchim.fr

Furthermore, the development of one-pot multicomponent reactions , often assisted by microwave irradiation, represents a significant step towards sustainability. acs.org These methods reduce the number of synthetic steps, solvent usage, and energy consumption, leading to higher atom economy and a smaller environmental footprint. acs.orgnih.gov The synthesis of various pyridine derivatives has been achieved with excellent yields and short reaction times using this approach. acs.org

Implementation of Machine Learning and AI in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemists design and optimize synthetic routes. beilstein-journals.orgnih.govchemrxiv.org For a target molecule like "this compound," AI can analyze vast datasets of known reactions to predict optimal conditions, suggest novel synthetic pathways, and accelerate the discovery process. beilstein-journals.org

ML models can be broadly categorized into global and local models. beilstein-journals.orgnih.govGlobal models leverage large reaction databases to suggest general conditions for new transformations, while local models are fine-tuned to optimize specific parameters for a particular reaction family, thereby improving yield and selectivity. beilstein-journals.orgnih.gov For the synthesis of brominated aminopyridines, this could mean predicting the best catalyst, solvent, and temperature for a given coupling reaction, based on the specific substitution patterns of the reactants.

The synergy between ML and high-throughput experimentation (HTE) is particularly powerful. beilstein-journals.org HTE allows for the rapid testing of numerous reaction conditions in parallel, generating the large datasets needed to train effective ML models. youtube.com These models can then guide subsequent rounds of experiments in a closed-loop optimization cycle, significantly reducing the time and resources required to develop a robust synthesis. ambujtewari.com While the direct application to "this compound" is an area of future research, the success of these strategies in other areas of chemical synthesis points to their immense potential. ambujtewari.comacs.org

Discovery of Novel Catalytic Systems for Challenging Bond Formations

The development of novel catalysts is central to advancing the synthesis of complex molecules like "this compound." The formation of the C-N bond in aminopyridines is often achieved through cross-coupling reactions, and researchers are continually seeking more efficient and versatile catalytic systems. rsc.orgacs.org

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are workhorse methods in this field. rsc.orgyoutube.com The ongoing development of new phosphine (B1218219) ligands allows for the coupling of a wide range of amines with aryl halides under milder conditions and with greater functional group tolerance. rsc.org Copper-catalyzed systems are also emerging as a valuable alternative, offering different reactivity and selectivity profiles. nih.govorganic-chemistry.org A modular synthesis of highly substituted pyridines has been developed using a copper-catalyzed cross-coupling of alkenylboronic acids with oxime O-pentafluorobenzoates. nih.govcapes.gov.br

Beyond traditional metal catalysis, photoredox catalysis is opening up new avenues for pyridine functionalization. This approach uses visible light to drive chemical reactions, often enabling transformations that are difficult to achieve with conventional methods. organic-chemistry.org For instance, purple light has been used to promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org The table below summarizes some of the catalytic systems being explored for pyridine synthesis.

| Catalyst Type | Reaction | Advantages |

| Palladium-based | Buchwald-Hartwig amination | High efficiency, broad substrate scope |

| Copper-based | C-N cross-coupling | Mild reaction conditions, modularity |

| Photoredox | C-H functionalization, coupling | Metal-free options, novel reactivity |

| Iridium-based | C-H activation | Selective functionalization of primary C-H bonds |

This table provides a general overview of emerging catalytic systems and is not exhaustive.

Development of High-Throughput Methodologies for Chemical Discovery

High-throughput experimentation (HTE) is a powerful strategy for accelerating the discovery of new reactions and optimizing existing ones. youtube.com By using multi-well plates and automated liquid handlers, chemists can perform hundreds or even thousands of experiments in a single day. youtube.comnih.gov This parallel approach is ideal for screening large libraries of catalysts, ligands, and reaction conditions to identify "hits" for a desired transformation. youtube.com

For the synthesis of "this compound" and its analogs, HTE could be used to rapidly screen for optimal conditions for the bromination or amination steps. It can also be employed in the discovery of entirely new synthetic routes by randomly combining potential reactants and catalysts. youtube.com

The data generated from HTE is particularly valuable when coupled with machine learning algorithms, as discussed previously. The large, structured datasets from HTE are ideal for training predictive models that can guide further optimization efforts. beilstein-journals.org Furthermore, high-throughput screening assays are being developed to rapidly determine not only the yield but also other important parameters like the enantiomeric excess of chiral products. nih.gov While the development of a specific high-throughput assay for "this compound" would depend on its specific application, the general methodologies are becoming increasingly accessible and powerful tools for chemical discovery. nih.govumn.edu

Q & A

Q. What are the established synthetic routes for 5-bromo-N,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

A common method involves reductive amination using sodium cyanoborohydride (NaBH3CN) with a brominated pyridine precursor and a methyl-substituted aldehyde. For example, refluxing 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde and NaBH3CN in methanol yields a structurally similar compound, as demonstrated in analogous syntheses . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield and selectivity. Alternative routes, such as nucleophilic substitution or catalytic coupling, should be explored for regioselective methylation at the N and 6 positions.

Q. How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic techniques are critical:

- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL) confirms bond lengths, angles, and planarity of the pyridine ring. For example, deviations <0.01 Å from planarity are typical for brominated pyridines .

- NMR : Distinct signals for methyl groups (δ ~2.3–2.5 ppm for N-methyl; δ ~2.1–2.3 ppm for C6-methyl) and aromatic protons (δ ~7.0–8.5 ppm) validate substitution patterns.

- Mass spectrometry : Molecular ion peaks ([M+H]+) should align with the molecular weight (e.g., ~215–230 g/mol depending on isotopes).

Q. What analytical methods ensure purity and stability during storage?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor impurities; retention times should correlate with standards.

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3%.

- Stability testing : Store under inert conditions (argon) at −20°C to prevent degradation, as brominated amines are prone to hydrolysis or photodecomposition .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

Intermolecular N–H···N and C–H···Br hydrogen bonds stabilize the crystal lattice, as observed in related bromopyridines. For instance, hydrogen-bonded dimers form centrosymmetric networks, affecting solubility and melting points . Computational tools (e.g., Mercury CSD) can map these interactions using crystallographic data. SHELXL refinement parameters (R factor <0.06) ensure accurate modeling of these features .

Q. How does the substitution pattern (bromo, N-methyl, C6-methyl) affect reactivity and biological activity?

Comparative studies of analogous compounds show that:

- Bromine at position 5 enhances electrophilic aromatic substitution reactivity, enabling further derivatization.

- N-Methylation reduces hydrogen-bonding capacity, potentially altering solubility and receptor binding.

- C6-Methyl groups increase steric hindrance, influencing regioselectivity in cross-coupling reactions .

A structure-activity relationship (SAR) table can be constructed using computational docking (e.g., AutoDock) and in vitro assays.

Q. What computational strategies model the electronic properties of this compound for catalytic or medicinal applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies.

- QSPR models : Corrogate substituent effects with logP, polar surface area, and bioavailability .

Q. How can enantiomeric purity (if applicable) be assessed, and what are the implications of chirality?

Though the compound lacks chiral centers, synthetic intermediates or derivatives may require enantiomer analysis. Use:

- Rogers’ η parameter or Flack x parameter : For crystal structures, these assess chirality-polarity and detect centrosymmetric twinning .

- Chiral HPLC : Employ columns like Chiralpak IG with hexane/isopropanol gradients to resolve enantiomers.

Methodological Notes

- Crystallographic Refinement : Always cross-validate SHELXL outputs with PLATON to check for missed symmetry or disorder .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) meticulously, as brominated amines are prone to side reactions .

- Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvate formation; repeat experiments under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.